molecular formula C24H28BrN3O3 B11095156 ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11095156
M. Wt: 486.4 g/mol
InChI Key: VKTVJUUGIQBIRW-UHFFFAOYSA-N
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Description

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the indole core. The process often includes:

    Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring using brominating agents like N-bromosuccinimide (NBS).

    Hydroxylation: Addition of a hydroxyl group at the 5th position, which can be done using hydroxylating agents under controlled conditions.

    Piperazine Substitution: Attachment of the 4-methylpiperazine moiety through nucleophilic substitution reactions.

    Esterification: Formation of the ethyl ester group at the 3rd position of the indole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the de-brominated indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-BENZYL-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the bromine atom at the 6th position.

    ETHYL 1-BENZYL-6-BROMO-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the hydroxyl group at the 5th position.

Uniqueness

The presence of both the bromine atom at the 6th position and the hydroxyl group at the 5th position in ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H28BrN3O3

Molecular Weight

486.4 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C24H28BrN3O3/c1-3-31-24(30)23-18-13-22(29)19(25)14-20(18)28(15-17-7-5-4-6-8-17)21(23)16-27-11-9-26(2)10-12-27/h4-8,13-14,29H,3,9-12,15-16H2,1-2H3

InChI Key

VKTVJUUGIQBIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)C

Origin of Product

United States

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